futokadsurin C
CAS No.: 852459-91-7
Cat. No.: VC20868860
Molecular Formula: C21H24O5
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852459-91-7 |
|---|---|
| Molecular Formula | C21H24O5 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
| Standard InChI | InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1 |
| Standard InChI Key | HSMDOSKNXLVXIP-WVGOSAFVSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C |
| SMILES | CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C |
| Canonical SMILES | CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C |
| Appearance | Oil |
Introduction
Chemical Structure and Properties
Molecular Structure
Futokadsurin C is a tetrahydrofuran lignan with the molecular formula C21H24O5 and a molecular weight of 356.41 g/mol . The compound's structure features a tetrahydrofuran ring substituted by methyl groups at positions 3 and 4, with a 3,4-dimethoxyphenyl group at position 5 and a 1,3-benzodioxol-5-yl moiety at position 2 . Specifically, futokadsurin C represents the 2R,3R,4S,5S stereoisomer of this structural arrangement .
The IUPAC name for futokadsurin C is 5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole . Alternative names include (7R,8R,7'S,8'S)-3',4'-dimethoxy-3,4-methylenedioxy-7,7'-epoxylignan .
Physical and Chemical Properties
Futokadsurin C exists as a solid powder in its pure form . Its predicted physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 356.41 g/mol | |
| Boiling Point | 467.5±45.0 °C (Predicted) | |
| Density | 1.159±0.06 g/cm³ (Predicted) | |
| Formula | C21H24O5 | |
| CAS Number | 852459-91-7 |
Chemical Identifiers and Notation
For research and database purposes, futokadsurin C can be identified using several chemical notations:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 9548906 | |
| ChEBI ID | CHEBI:65938 | |
| Standard InChIKey | LRAAAHJAYCYQAG-NXIGZUMLSA-N | |
| Canonical SMILES | COc1cccc(c1OC)[C@H]1OC@@Hc1ccc2c(c1)OCO2 |
Natural Sources and Occurrence
Plant Sources
Futokadsurin C has been primarily isolated from the aerial parts of Piper futokadsura (also known as Piper kadsura Ohwi), a plant used in traditional medicine . The compound has been reported to occur in several other plant species:
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Aristolochia holostylis
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Magnolia fraseri
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Piper kadsura
These plants belong to different families but produce similar lignan compounds, suggesting a convergent evolution of these secondary metabolites.
Biological Activities
Inhibition of Nitric Oxide Production
One of the most well-documented biological activities of futokadsurin C is its ability to inhibit nitric oxide (NO) production . This activity has been demonstrated in experimental models using murine macrophage-like cell lines (RAW 264.7) that are activated by lipopolysaccharide (LPS) and interferon-gamma .
The compound acts as an inhibitor of EC 1.14.13.39 (nitric oxide synthase), the enzyme responsible for producing nitric oxide during inflammatory responses . This mechanism of action is significant because excessive NO production is associated with various inflammatory conditions and diseases.
Anti-inflammatory Properties
As part of the investigation into phytochemicals from Piper kadsura, futokadsurin C has been evaluated for anti-inflammatory activities. It has been reported to moderately inhibit NO production in LPS-activated cells .
The anti-inflammatory properties of tetrahydrofuran lignans like futokadsurin C extend to several mechanisms, including:
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Downregulation of cyclooxygenase-2 (COX-2)
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Inhibition of inducible nitric oxide synthase (iNOS)
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Reduction of interleukin-1b (IL-1b) gene expressions in LPS-elicited macrophages
Comparison with Related Compounds
Futokadsurin C is one of several bioactive compounds isolated from Piper kadsura. The table below summarizes the anti-inflammatory activities of selected compounds from this plant, providing context for futokadsurin C's relative potency:
Structure-Activity Relationships
Structural Features Important for Activity
Tetrahydrofuran lignans like futokadsurin C share common structural features that contribute to their biological activities. Research on related compounds suggests that:
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The two benzene rings are essential structures for biological activity
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The methyl groups on the tetrahydrofuran (THF) ring can enhance bioactivity
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The specific stereochemistry of the compound plays a crucial role in determining potency
For instance, studies on talaumidin derivatives (structurally related to futokadsurin C) have shown that the two benzene rings are essential structures for neurotrophic activity, while the methyl groups on the THF ring can enhance their bioactivity .
Classification and Related Compounds
Futokadsurin C belongs to several chemical classes:
This classification helps in understanding its chemical behavior and potential biological activities based on structural similarities with other compounds.
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